5-Benzoxazoleacetic acid, 2-phenyl-
Description
Contextualization within the Benzoxazole (B165842) Heterocyclic Compound Class
Benzoxazoles are a significant class of heterocyclic aromatic organic compounds. researchgate.net Their structure, consisting of a fused benzene (B151609) and oxazole (B20620) ring, imparts a relative stability due to aromaticity, yet also possesses reactive sites that allow for various chemical modifications. globalresearchonline.net This structural versatility has made benzoxazoles a "resourceful and important member of the heteroarenes," connecting synthetic organic chemistry with medicinal, pharmaceutical, and industrial applications. nih.gov The parent compound, benzoxazole, has a molecular formula of C₇H₅NO and a molar mass of 119.12 g/mol . globalresearchonline.net
Historical Perspective of Benzoxazole Derivatives in Academic Research
The study of benzoxazole derivatives has a rich history in academic research, primarily driven by their diverse biological activities. nih.govresearchgate.net For many years, these compounds have been a focus for researchers due to their role as important pharmacophores and honored structures in medicinal chemistry. researchgate.net The synthesis of benzoxazole derivatives has continually attracted the attention of synthetic organic chemists, leading to the development of numerous synthetic methodologies over the decades. nih.govtandfonline.com This sustained interest is a testament to the scaffold's potential in drug discovery and materials science. nih.gov
Overview of Broad Academic and Industrial Applications of Benzoxazoles
The applications of benzoxazole derivatives are extensive and varied, spanning numerous scientific and industrial fields. nih.gov In academia, they are widely investigated for their potential pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The benzoxazole core is found in a variety of natural products and is a key component in the discovery of new drugs and agrochemicals. jocpr.commdpi.com
Industrially, benzoxazoles are utilized in several sectors. They are employed as photostable and highly efficient UV dyes, dopants in organic light-emitting diodes (OLEDs), chromophores, and chemosensors. researchgate.net Furthermore, they find use in the plastic, textile, and dye industries. researchgate.net For instance, certain benzoxazole derivatives act as fluorescent whitening agents. jocpr.com The broad utility of this class of compounds underscores their importance in both theoretical and applied chemical sciences. tandfonline.comresearchgate.net
An in-depth exploration of the synthetic strategies employed for the production of 5-Benzoxazoleacetic acid, 2-phenyl-, a significant heterocyclic compound, is presented below. This article focuses exclusively on the established chemical methodologies for constructing the core benzoxazole structure and its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJRGYAPLZITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191578 | |
| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38196-02-0 | |
| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038196020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 5 Benzoxazoleacetic Acid, 2 Phenyl Systems
General Reactivity of the Benzoxazole (B165842) Moiety
The benzoxazole ring is an aromatic heterocyclic system that is relatively stable due to the delocalization of π-electrons. wjpsonline.comwikipedia.org However, it possesses reactive sites that allow for functionalization. wikipedia.org The general reactivity of the benzoxazole core in compounds like 5-Benzoxazoleacetic acid, 2-phenyl- is characterized by several key features.
The C2 position of the benzoxazole ring is the most electrophilic site and is susceptible to nucleophilic attack, although the presence of the phenyl group at this position in the target molecule provides significant steric hindrance and electronic stabilization. ijpbs.com General reactions reported for the benzoxazole nucleus include:
Electrophilic Substitution: Electrophilic substitution reactions on the benzene (B151609) ring of the benzoxazole system are possible. For instance, nitration of 2-phenylbenzoxazole (B188899) has been shown to occur, preferentially at the C6 position, using a mixture of sulfuric and nitric acid at room temperature. globalresearchonline.net
Halogenation: Halogenation of the benzoxazole ring can also be achieved. For example, treatment of aminobenzoxazole with chlorine or bromine in chloroform (B151607) can yield the corresponding halogenated derivatives. globalresearchonline.net
Alkylation: While the C2 position is a primary site for functionalization, N-alkylation at the nitrogen atom can occur when 2-substituted benzoxazoles are treated with alkylating agents like iodomethane (B122720) or dialkyl sulfates. globalresearchonline.net
Palladium-Catalyzed Reactions: The benzoxazole moiety can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of different substituents. globalresearchonline.net
The reactivity of the benzoxazole moiety is summarized in the table below:
| Reaction Type | Reagents/Conditions | Position of Reaction | Product Type |
| Nitration | H₂SO₄/HNO₃ | C6 | Nitro-substituted benzoxazole |
| Halogenation | Cl₂ or Br₂ in CHCl₃ | Varies | Halogenated benzoxazole |
| N-Alkylation | Iodomethane, Dialkyl sulfates | Nitrogen atom | N-alkylated benzoxazolium salt |
| Pd-Catalyzed Arylation | Aryl chlorides, Pd catalyst, base | C2 | 2-Aryl substituted benzoxazole |
It is important to note that the presence of the acetic acid group at the 5-position may influence the regioselectivity of these reactions through its electronic effects on the benzene ring.
Investigation of Chemical Stability under Varied Conditions
Systematic studies on the chemical stability of 5-Benzoxazoleacetic acid, 2-phenyl- under a wide range of conditions are not extensively documented in the available literature. However, the general stability of the benzoxazole ring system has been discussed.
The benzoxazole ring is known to be less stable than the related benzimidazole (B57391) and benzothiazole (B30560) rings. researchgate.net It is particularly susceptible to hydrolysis, which can lead to cleavage of the oxazole (B20620) ring. researchgate.net This hydrolysis can occur under both acidic and basic conditions. researchgate.net The proposed mechanism for hydrolysis involves the formation of an intermediate 2-hydroxy-benzoxazoline, which then collapses to yield the C-O fission product, 2-hydroxybenzanilide, in the case of 2-phenylbenzoxazole. researchgate.net
The substituent at the 2-position of the benzoxazole ring has a significant impact on its stability. It has been observed that a phenyl group at the C2 position, as in the compound of interest, diminishes the reactivity towards hydrolysis by approximately a factor of 100 compared to a methyl group at the same position. researchgate.net This suggests that 5-Benzoxazoleacetic acid, 2-phenyl- would exhibit greater stability against hydrolytic cleavage than its 2-alkyl counterparts.
Degradation Mechanisms and Pathways
While comprehensive studies on the photodegradation of 5-Benzoxazoleacetic acid, 2-phenyl- are not found, the general class of 2-phenylbenzoxazole (PBO) derivatives is known for being robust and having high photo- and thermal stability. rsc.org Many PBO derivatives are used as fluorescent dyes, which is a testament to their photostability. rsc.org
There is no specific information available in the searched literature concerning radical species formation and reactivity for 5-Benzoxazoleacetic acid, 2-phenyl-.
Functional Group Transformations of the Acetic Acid Moiety
The acetic acid moiety, -CH₂COOH, attached to the 5-position of the benzoxazole ring is a versatile functional group that can undergo a variety of standard organic transformations. These reactions allow for the synthesis of a range of derivatives with modified properties. The primary transformations involve the carboxylic acid group.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The general reaction is: R-COOH + R'-OH ⇌ R-COOR' + H₂O This reaction is reversible and is typically carried out using an excess of the alcohol to drive the equilibrium towards the ester product. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), can be employed. masterorganicchemistry.com The synthesis of phenyl esters from phenols and carboxylic acids is also possible, often facilitated by specific catalysts like a borate-sulfuric acid complex. google.comiastate.edu
Amide Formation: The carboxylic acid can be reacted with ammonia (B1221849) or a primary or secondary amine to form an amide. youtube.com This reaction, often requiring heat or a coupling agent, results in the formation of a new carbon-nitrogen bond. rsc.orgresearchgate.net The general reaction is: R-COOH + R'R''NH → R-CONR'R'' + H₂O Direct amide synthesis from unactivated carboxylic acids and amines can be achieved under various conditions, sometimes with the aid of catalysts. rsc.orgresearchgate.net
Decarboxylation: Phenylacetic acids can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide, typically upon heating. elsevierpure.comwikipedia.org For phenylacetic acid itself, this reaction can lead to the formation of toluene. elsevierpure.com The decarboxylation of both the acidic and anionic forms of phenylacetic acid has been studied, and it follows first-order kinetics with different mechanisms proposed for each form. elsevierpure.com The decarboxylation of carboxylic acids can also be facilitated by heating with soda lime. libretexts.org
The potential transformations of the acetic acid moiety are summarized in the interactive table below.
| Transformation | Reactant | Product | General Conditions |
| Esterification | Alcohol (R'-OH) | Ester | Acid catalyst (e.g., H₂SO₄), heat |
| Amide Formation | Amine (R'R''NH) | Amide | Heat or coupling agent |
| Decarboxylation | None | Toluene derivative | High temperature, with or without catalyst/base |
These transformations highlight the potential of 5-Benzoxazoleacetic acid, 2-phenyl- as a versatile building block for the synthesis of a wider range of compounds with potentially new applications.
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations have become an indispensable tool for understanding the molecular and electronic properties of complex organic molecules. These computational methods provide insights into geometries, electronic distribution, and spectroscopic properties, which are often difficult to obtain through experimental means alone. For derivatives of 2-phenyl-benzoxazole, these theoretical studies have been crucial in elucidating their structure-property relationships.
Density Functional Theory (DFT) has been widely applied to investigate the structural and electronic characteristics of benzoxazole (B165842) derivatives. Theoretical studies on the related compound, 2-phenylbenzoxazole (B188899), have been conducted to understand its fundamental properties. Semi-empirical MO calculations, such as the AM1 procedure, and DFT methods have been utilized to determine parameters like charge density, heat of formation, and ionization potential. asianpubs.org
For instance, calculations on 2-phenylbenzoxazole have revealed important details about its electronic structure. The introduction of the phenyl group at the C2 position of the benzoxazole core significantly influences the charge distribution. The carbon atom at the C2 position, which is situated between the oxygen and nitrogen atoms of the oxazole (B20620) ring, becomes electropositive in 2-phenylbenzoxazole (0.0930) compared to the unsubstituted benzoxazole (-0.0109). asianpubs.org This change is attributed to the electron-withdrawing nature of the phenyl group. asianpubs.org
Furthermore, DFT calculations have been employed to study the geometries of various benzoxazole derivatives. These studies provide optimized bond lengths and angles that are in good agreement with experimental data where available. The calculated dipole moment for 2-phenylbenzoxazole is 1.025 D. asianpubs.org Such computational data is foundational for understanding the molecule's behavior in different chemical environments.
Table 1: Calculated Electronic Properties of Benzoxazole and its Phenyl Derivative
| Compound | Heat of Formation (kcal/mol) | Ionization Potential (eV) | Dipole Moment (D) |
| Benzoxazole | 30.58 | 9.01 | 1.205 |
| 2-Phenylbenzoxazole | 56.46 | 8.85 | 1.025 |
Data sourced from theoretical calculations on related benzoxazole compounds. asianpubs.org
For example, TD-DFT calculations have been successfully used to interpret the fluoride-sensing mechanism of 2-(2′-phenylurea-phenyl)benzoxazole (PUBO). rsc.orgrsc.org These studies help in understanding the excited-state intramolecular proton transfer (ESIPT) process, a phenomenon relevant to many fluorescent benzoxazole derivatives. rsc.orgrsc.org The calculations can accurately predict UV-Vis and fluorescence spectra, which allows for the assignment of experimental spectral peaks. rsc.orgrsc.org In the case of PUBO, the calculated emission wavelength of 534 nm closely matched the experimental fluorescence band at 554 nm. rsc.orgrsc.org
Similarly, TD-DFT has been applied to study the vertical transitions in other benzoxazoles like 2-(2'-hydroxyphenyl)benzoxazole (HBO), demonstrating good correspondence with experimental absorption and fluorescence frequencies. researchgate.net These examples underscore the utility of TD-DFT in predicting and understanding the photophysical properties of complex benzoxazole systems, a methodology that would be directly applicable to unraveling the excited-state behavior of 5-Benzoxazoleacetic acid, 2-phenyl-.
Analysis of Electronic Properties and Chemical Reactivity Descriptors
The electronic properties and reactivity of a molecule are governed by the arrangement of its electrons. Computational chemistry provides a suite of tools to analyze these features, offering predictive power for chemical reactions and molecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of molecular stability and reactivity.
In a theoretical study of 2-phenylbenzoxazole, the HOMO and LUMO energies were calculated. asianpubs.orgasianpubs.org The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
Table 2: Frontier Molecular Orbital Energies for 2-Phenylbenzoxazole
| Molecular Orbital | Energy (eV) |
| HOMO | -8.85 |
| LUMO | -1.12 |
| HOMO-LUMO Gap | 7.73 |
Data sourced from theoretical calculations on 2-phenylbenzoxazole. asianpubs.orgasianpubs.orgresearchgate.net
The distribution of the HOMO and LUMO across the molecular framework provides insights into the regions most susceptible to electrophilic and nucleophilic attack, respectively. For 2-phenylbenzoxazole, these orbitals are distributed over the conjugated system, and their precise localization can inform predictions about its reaction mechanisms.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) in different colors.
For benzoxazole derivatives, MEP analysis can identify the most electronegative and electropositive regions. While a specific MEP map for 5-Benzoxazoleacetic acid, 2-phenyl- is not available in the searched literature, studies on related heterocyclic systems demonstrate the utility of this approach. Generally, in such molecules, the regions around the nitrogen and oxygen atoms of the oxazole ring, as well as the oxygen atoms of the carboxylic acid group, would be expected to exhibit negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the acetic acid group and certain regions of the phenyl ring would likely show positive potential.
The analysis of atomic charge distribution provides a quantitative measure of the electronic landscape within a molecule. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed through DFT calculations, can assign partial charges to each atom.
In the study of 2-phenylbenzoxazole, the charge distributions were calculated, revealing the electronic influence of the phenyl substituent. asianpubs.org The carbon atom C2, located between the electronegative oxygen and nitrogen atoms, was found to have a positive charge (0.0930), indicating its electron-deficient character due to the pull from the adjacent heteroatoms and the phenyl ring. asianpubs.org In contrast, all the ring carbon atoms in the benzoxazole moiety were found to be electronegative. asianpubs.org The charge on the nitrogen and oxygen atoms did not show an appreciable change compared to the unsubstituted benzoxazole. asianpubs.org
Table 3: Atomic Charges for Selected Atoms in 2-Phenylbenzoxazole
| Atom | Charge |
| C2 | +0.0930 |
| N | -0.0631 |
| O | -0.1501 |
| C10 (Phenyl C attached to C2) | -0.0979 |
Data sourced from theoretical calculations on 2-phenylbenzoxazole. asianpubs.org
Molecular Dynamics and Ligand-Target Interaction Modeling
Computational methods have been instrumental in elucidating the interactions between 5-Benzoxazoleacetic acid, 2-phenyl- and its potential biological targets.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Benzoxazoleacetic acid, 2-phenyl-, these simulations have been employed to understand its interaction with various protein targets.
Another area of investigation has been its potential as a farnesyltransferase (FTase) inhibitor. Docking studies showed that the carboxylate group interacts with the Zn2+ ion and surrounding residues in the FTase active site, while the aromatic rings fit into a hydrophobic pocket. These simulations are critical in predicting how the molecule orients itself within the active site of a target protein, providing a rational basis for its observed biological activity and for the design of more potent analogs.
MM/GBSA Free Energy Calculations for Ligand Binding Affinities
To further quantify the binding affinity of 5-Benzoxazoleacetic acid, 2-phenyl- to its targets, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are often performed. This method provides an estimation of the free energy of binding, offering a more refined prediction than docking scores alone.
For the interaction with FTase, MM/GBSA calculations were carried out on the docked poses of 2-phenyl-5-benzoxazoleacetic acid derivatives. These calculations yielded binding free energy values (ΔGbind) that were in good agreement with the experimentally determined inhibitory activities (IC50). The results indicated that van der Waals interactions and nonpolar solvation energies were the major contributors to the binding affinity, highlighting the importance of the hydrophobic interactions predicted by the docking studies.
These free energy calculations provide a quantitative measure of the ligand's binding strength, which is essential for comparing different compounds and for understanding the driving forces behind the ligand-target interaction.
Photophysical Properties Simulation and Characterization
Theoretical simulations have also been pivotal in characterizing the photophysical properties of 5-Benzoxazoleacetic acid, 2-phenyl-, explaining its absorption and emission behavior.
Theoretical Prediction of Absorption and Emission Spectra
Time-dependent density functional theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. Theoretical studies on 2-phenyl-5-benzoxazoleacetic acid and related compounds have successfully predicted their photophysical properties.
Calculations have shown that the lowest energy absorption band in these molecules corresponds to a π→π* electronic transition, primarily involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The predicted absorption maxima (λabs) are generally in good agreement with experimental data. Similarly, the emission spectra (λem) have been simulated, providing insights into the fluorescence properties of these compounds. These theoretical predictions are crucial for understanding the electronic structure and for designing new fluorescent probes and materials.
Elucidation of Intramolecular Hydrogen Bonding Effects on Photophysics
A key feature of some benzoxazole derivatives is the potential for excited-state intramolecular proton transfer (ESIPT). However, in 5-Benzoxazoleacetic acid, 2-phenyl-, the focus is more on the influence of intramolecular hydrogen bonds on its photophysical properties. Theoretical studies have investigated how the conformation of the acetic acid side chain and its potential to form an intramolecular hydrogen bond with the benzoxazole nitrogen atom can affect the electronic properties.
These studies suggest that the formation of such a hydrogen bond can lead to a red-shift in the absorption and emission spectra. The strength of this bond and its impact on the excited state dynamics can be modulated by the surrounding environment, which is a key factor in its solvatochromic behavior.
Solvatochromic Effects on Spectral Properties
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. 5-Benzoxazoleacetic acid, 2-phenyl- and its derivatives exhibit significant solvatochromic shifts in their absorption and emission spectra.
Theoretical models, often using the polarizable continuum model (PCM), have been employed to simulate the effect of different solvents on the spectral properties. These calculations have shown that in polar protic solvents, the formation of intermolecular hydrogen bonds with the solvent molecules can compete with or disrupt any intramolecular hydrogen bonds. This leads to changes in the energy gap between the ground and excited states, resulting in shifts in the absorption and emission maxima. Generally, a red-shift is observed in both absorption and emission spectra as the solvent polarity increases, which is attributed to the stabilization of the more polar excited state.
These theoretical investigations provide a molecular-level understanding of the observed solvatochromic behavior, which is important for applications such as chemical sensors and fluorescent probes where the response to the environment is critical.
Structure Activity and Structure Property Relationship Sar/spr Studies of 5 Benzoxazoleacetic Acid, 2 Phenyl Analogues
Impact of Substituent Variations on Pharmacological Profile
The biological activity of 2-phenyl-5-benzoxazoleacetic acid analogues is highly dependent on the nature and position of substituents. These modifications can alter the molecule's electronic properties, size, and lipophilicity, which in turn affects its interaction with biological targets.
The electronic nature of substituents on the 2-phenyl ring plays a critical role in modulating the pharmacological activity of this class of compounds. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the entire molecule, influencing its reactivity and binding affinity for biological receptors. studymind.co.uk
Electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH), increase the electron density of the aromatic system. studymind.co.uk This can enhance the molecule's ability to participate in certain biological interactions. For instance, in some benzoxazole (B165842) derivatives, the presence of a methoxy group on the phenyl ring has been associated with excellent antibacterial activity. researchgate.net Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the electron density of the benzene (B151609) ring, making it less reactive to electrophilic attack. studymind.co.uk The effect of these groups is not uniform and depends on the specific biological target. For example, while a chloro group (an EWG) at the para position of the phenyl ring showed comparable activity in some antibacterial assays, its presence can be crucial for other activities. researchgate.net
Table 1: Effect of Phenyl Ring Substituents on Biological Activity
| Substituent Group | Electronic Effect | Impact on Activity | Reference |
|---|---|---|---|
| Methoxy (-OCH3) | Electron-Donating | Can lead to excellent antibacterial activity. | researchgate.net |
| Hydroxyl (-OH) | Electron-Donating | Improved inhibitory action in some cases. | researchgate.net |
| Chloro (-Cl) | Electron-Withdrawing | Can result in comparable or enhanced activity depending on the target. | researchgate.net |
| Nitro (-NO2) | Electron-Withdrawing | Can significantly decrease the reactivity of the ring. | libretexts.org |
The introduction of halogens and alkyl groups to the 2-phenyl-5-benzoxazoleacetic acid scaffold has been a common strategy to fine-tune its pharmacological properties. These modifications can impact the compound's lipophilicity, steric profile, and metabolic stability.
Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, can have profound effects. For example, the presence of a chloro group on the phenyl ring has been explored in various benzoxazole and related heterocyclic structures. researchgate.netnih.gov In some instances, a chloro substituent can enhance biological activity. researchgate.net Trifluoromethyl (-CF3) groups, a type of halogenated alkyl group, are often well-tolerated when placed at the ortho and para positions of aromatic rings in related drug candidates, though they may not always improve metabolic stability. nih.gov
Alkyl groups, such as methyl (-CH3) or tert-butyl, can also influence activity. The introduction of an alpha-methyl group on the acetic acid side chain of 5-benzoxazoleacetic acid, 2-phenyl- creates a chiral center, which can lead to stereospecific interactions with biological targets. ontosight.ai The size and branching of the alkyl group can affect how the molecule fits into a binding pocket.
Studies on related heterocyclic compounds have shown that even subtle changes, like shifting a methyl group from an ortho to a meta position on a phenyl ring, can alter the predicted bioactivity. icm.edu.pl
Correlation between Structural Features and Spectroscopic Characteristics
The spectroscopic properties of 2-phenyl-5-benzoxazoleacetic acid and its analogues are intrinsically linked to their molecular structure. Changes in substituents can lead to predictable shifts in their absorption and emission spectra.
The ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of these compounds are sensitive to substituent changes on the phenyl ring. The core 2-phenylbenzoxazole (B188899) structure is known to absorb UV radiation. scielo.br
The introduction of different functional groups (R) on related 2-R-5-phenyl-1,3,4-oxadiazoles, a similar heterocyclic system, has been shown to modulate their absorption and fluorescence spectra. nih.gov For example, the maximum absorption wavelength (λmax) can be shifted depending on the electronic nature of the substituent. scielo.br In acidic media, a significant red shift (a shift to longer wavelengths) is often observed due to the protonation of the molecule. nih.gov
Fluorescence emission is also highly dependent on the molecular structure. Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to emit light through a process called Excited-State Intramolecular Proton Transfer (ESIPT), which allows them to dissipate harmful UV energy. scielo.br The emission spectra can exhibit distinct patterns, and changes in the molecular environment, such as solvent polarity or pH, can cause shifts in the emission wavelength and intensity. nih.gov For instance, in some oxadiazole derivatives, increasing the pH can lead to a decrease in fluorescence intensity and a red-shift of the emission band. nih.gov
Table 2: General Spectroscopic Properties of Related Benzoxazole and Oxadiazole Derivatives
| Spectroscopic Technique | General Observation | Influencing Factors | Reference |
|---|---|---|---|
| UV-Vis Absorption | Absorption in the UVA/UVB range. | Substituents on the phenyl ring, solvent, pH. | scielo.brnih.gov |
| Fluorescence Emission | Emission wavelength and intensity are structurally dependent. | Substituents, solvent polarity, pH, potential for ESIPT. | scielo.brnih.govnih.gov |
The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, is affected by the size and polarity of the substituents. Studies on related photoswitches, such as phenyl azopyrazoles, have shown that modifying the substitution pattern can influence the quantum yields of photoisomerization. beilstein-archives.orgbeilstein-journals.org
The electronic effects of substituents play a crucial role. Push-pull systems, where an electron-donating group is on one end of a conjugated system and an electron-withdrawing group is on the other, can lead to bathochromic shifts (shifts to longer wavelengths) in the absorption spectrum. beilstein-archives.org The polarity of the solvent can also impact the photophysical properties, with increasing solvent polarity sometimes causing a red shift in the emission spectrum, indicative of a π → π* transition. researchgate.net
The size of the substituent can introduce steric hindrance, which may affect the planarity of the molecule and, consequently, its electronic conjugation and photophysical properties. While specific data on the photophysical yields of 5-benzoxazoleacetic acid, 2-phenyl- analogues is limited in the provided search results, the principles observed in structurally similar compounds suggest that a clear relationship exists between the structural modifications and the efficiency of light emission.
Structural Determinants of Reactivity and Stability
The reactivity and chemical stability of 5-benzoxazoleacetic acid, 2-phenyl- are governed by its structural components. The benzoxazole ring itself is a stable heterocyclic system. The presence of the carboxylic acid group on the acetic acid moiety contributes to its acidic properties and potential for salt formation. ontosight.ai
The stability of the compound can also be influenced by its susceptibility to metabolic degradation. For instance, in related structures, certain substitutions can either block or create sites for metabolic enzymes to act upon. While trifluoromethyl groups were found to be well-tolerated by target enzymes in one study, they did not necessarily improve metabolic stability in liver microsomes, indicating the complexity of predicting stability based on structure alone. nih.gov
Mechanistic Investigations of Biological Activities and Molecular Target Interactions
Anti-inflammatory Action Mechanisms
Derivatives of 2-aryl-5-benzoxazolealkanoic acid have demonstrated significant anti-inflammatory properties in preclinical studies. nih.gov The mechanisms behind these effects are multifaceted, involving the modulation of key signaling pathways and enzymes that are central to the inflammatory response.
Research into benzoxazole (B165842) derivatives points towards their ability to interfere with specific inflammatory and nociceptive pathways. For instance, a derivative, methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA), has been shown to produce a significant and dose-dependent inhibition of glutamate-induced nociception. europeanreview.org This suggests an interaction with the glutamatergic system, which plays a critical role in pain signaling. The analgesic effects of MCBA were found to be superior to the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac, in various animal models. europeanreview.org
Furthermore, studies on related heterocyclic compounds suggest that a key mechanism could be the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. mdpi.com These pathways are crucial for the production of pro-inflammatory mediators. For example, some benzofuran-heterocycle hybrids have been shown to significantly inhibit the phosphorylation levels of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in lipopolysaccharide-stimulated cells. mdpi.com A similar mechanism involving the inactivation of the MKK3/6-p38MAPK pathway has been noted for the anticancer activity of a related benzimidazole (B57391) compound, leading to the downregulation of inflammatory and matrix-degrading enzymes. nih.govnih.gov
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of signal transduction pathways, regulating processes like cell growth, differentiation, and apoptosis. mdpi.com PKC enzymes are activated by second messengers such as diacylglycerol (DAG) and intracellular calcium. mdpi.com Their activity is also controlled by a series of priming phosphorylations. nih.gov
The phosphatase PHLPP (PH domain leucine-rich repeat protein phosphatase) acts as a critical negative regulator of PKC signaling. nih.gov PHLPP isoforms dephosphorylate the hydrophobic motif of conventional and novel PKC isoforms, which marks the kinase for degradation. nih.gov This action effectively controls the cellular levels and signaling output of PKC. nih.gov While direct modulation of PKC by 2-phenyl-5-benzoxazoleacetic acid has not been detailed, the central role of PKC in inflammatory and cancer signaling pathways makes it a plausible, albeit unconfirmed, molecular target for this class of compounds. The interaction between PKC and other pathways, such as the PKA pathway, can lead to synergistic activation and gene transcription, highlighting the complexity of these signaling networks. nih.gov
The primary mechanism of traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into inflammatory prostaglandins. nih.gov The arachidonic acid cascade also includes the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes, another class of potent inflammatory mediators. nih.govmdpi.com
Some benzoxazole derivatives have been noted for their dual functionality, which includes selective inhibition of COX-2. europeanreview.org This selectivity is a hallmark of modern NSAIDs, as COX-2 is the inducible isoform of the enzyme at sites of inflammation, while COX-1 is constitutive and involved in homeostatic functions. nih.gov The development of compounds that dually inhibit both COX and 5-LOX is an active area of research, as it is hypothesized that this could enhance anti-inflammatory effects while reducing the side effects associated with NSAIDs. nih.gov Given the established anti-inflammatory profile of 2-aryl-benzoxazolealkanoic acids, it is highly probable that their mechanism involves the inhibition of one or both of these key enzymatic pathways in eicosanoid biosynthesis. nih.govnih.govnih.gov
Antimicrobial Spectrum and Modes of Action
Various derivatives of 2-phenyl-benzoxazole have demonstrated a broad spectrum of antimicrobial activity. esisresearch.org Studies have shown these compounds to be effective against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govderpharmachemica.comresearchgate.netnih.gov
The antimicrobial activity has been quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that prevents visible growth of a microorganism. esisresearch.orgnih.gov Derivatives have shown activity against Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and the yeast Candida albicans. esisresearch.orgnih.gov For example, one study found that a series of 2-(p-substituted-phenyl)-5-substituted-carbonylamino benzoxazole derivatives exhibited MIC values ranging from 12.5 to 50 µg/ml against these microbes. nih.gov
Table 1: Antimicrobial Activity (MIC µg/mL) of Selected 2-Phenyl-Benzoxazole Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Derivative | Staphylococcus aureus | Streptococcus faecalis | Bacillus subtilis | Pseudomonas aeruginosa | Candida albicans | Reference |
|---|---|---|---|---|---|---|
| 5-phenylacetamido, 2-(4-fluorophenyl) | 12.5 | 12.5 | - | 12.5 | 12.5-50 | nih.gov |
| 5-(4-chlorobenzamido), 2-(4-chlorophenyl) | - | - | 12.5 | - | 12.5-50 | nih.gov |
| General 2-[p-substituted-phenyl]benzoxazol-5-yl-arylcarboxyamides | 25-100 | 25-100 | - | >200 | 25-200 | esisresearch.org |
The mode of action for these compounds is thought to be multifaceted. One proposed mechanism, drawn from the related compound phenylacetic acid, involves the disruption of cell membrane integrity. nih.gov This leads to the leakage of essential intracellular components like nucleic acids and proteins, and inhibits total protein synthesis. nih.gov Another potential mechanism is suggested by the natural benzoxazole-containing antibiotic, calcymycin, which functions as an ionophore, disrupting the crucial ion gradients across the microbial cell membrane. esisresearch.org It has also been observed that substitutions at the 2nd and 5th positions of the benzoxazole ring are critical for determining the biological activity and its intensity. esisresearch.org
Anticancer Modalities and Cellular Interactions
Benzoxazole derivatives have been identified as a promising class of compounds with potential anticancer activity. esisresearch.org Synthetic benzoxazoles have demonstrated cytotoxic effects across a range of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and prostate (PC3) cancers. nih.gov
The transformation of a free carboxylic acid group to an ester has been shown to be a successful strategy in some related benzimidazole derivatives to increase cytotoxicity, possibly by improving cellular permeability. arabjchem.org
Research into the anticancer mechanisms of benzoxazole-related structures has identified several potential molecular targets.
Receptor Tyrosine Kinases (RTKs): One study on 2-phenylimidazo[2,1-b]benzothiazole derivatives, which are structurally related to benzoxazoles, showed that they can directly target and inhibit the oncogenic Met receptor tyrosine kinase. plos.org The agent Triflorcas was found to impair tumorigenesis in cancer cells carrying Met mutations and also interfered with PDGFRβ phosphorylation in cells characterized by "RTK swapping". plos.org
MAPK Pathway: For a related compound, 2-phenylbenzimidazole-5-sulphonic acid (PBSA), the anticancer activity in ovarian cancer cells was mediated by inhibiting the mitogen-activated protein kinase kinase 3/6-p38 mitogen-activated protein kinase (MKK3/6-p38MAPK) pathway. nih.govnih.gov This inhibition led to the subsequent downregulation of key proteins involved in invasion and cell cycle progression, such as matrix metalloproteinases (MMP-2, MMP-9) and cyclin-dependent kinases (Cdk4, Cdk2). nih.govnih.gov
NF-κB Signaling: The NF-κB signaling cascade, which is crucial for cellular proliferation and survival, has also been identified as a target. The antitumor drug candidate 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was shown to induce NF-κB activity in drug-sensitive MCF-7 breast cancer cells, suggesting this pathway contributes to its anticancer effects. researchgate.net
Topoisomerase I: Some 2-(4-methoxyphenyl)benzoxazole derivatives have been synthesized and tested as topoisomerase I inhibitors, a well-established target for cancer chemotherapy. esisresearch.org
These findings collectively suggest that 2-phenyl-5-benzoxazoleacetic acid and its analogs likely exert their biological effects through the modulation of multiple, interconnected signaling pathways and molecular targets that are fundamental to inflammation, microbial survival, and cancer cell proliferation.
Antinociceptive Pathways and Receptor Modulation
Research into the antinociceptive (pain-relieving) effects of benzoxazole derivatives, such as methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), has shed light on the potential mechanisms of the parent compound, 2-phenyl-5-benzoxazoleacetic acid. europeanreview.org The antinociceptive activity of MCBA is believed to involve the modulation of several key receptor systems and signaling pathways. europeanreview.org
Studies on MCBA indicate that its antinociceptive effects are mediated through the modulation of the glutamatergic system and Transient Receptor Potential Vanilloid 1 (TRPV1) receptors. europeanreview.org The glutamatergic system is a major excitatory neurotransmitter system in the central nervous system, and its modulation can significantly impact pain perception. europeanreview.org TRPV1 receptors are crucial in the transmission of thermal and inflammatory pain signals. The interaction with these receptors suggests a pathway for pain relief by interfering with the signaling cascades that lead to the sensation of pain. europeanreview.org
The antinociceptive action of MCBA has been shown to involve the adenosinergic, alpha-2 adrenergic, and cholinergic receptor systems. europeanreview.org Activation of alpha-2 adrenergic receptors can inhibit pain transmission by reducing the release of neurotransmitters like substance P and glutamate. europeanreview.org The involvement of these multiple receptor systems points to a complex and multi-targeted mechanism of action for pain modulation.
Investigations into the mechanisms of MCBA have also revealed its ability to open ATP-sensitive potassium channels. europeanreview.org The opening of these channels in neurons can lead to hyperpolarization, which reduces neuronal excitability and, consequently, the transmission of pain signals. This action represents another significant pathway through which benzoxazole derivatives may exert their antinociceptive effects. europeanreview.org
Prodrug Activation and Biotransformation
The chemical structure of 2-phenyl-5-benzoxazoleacetic acid lends itself to the strategic design of prodrugs, which can be engineered for targeted drug delivery and enhanced therapeutic efficacy.
A notable example of a prodrug strategy involves the creation of an azo-linked mutual prodrug of 5-aminosalicylic acid (5-ASA) and a derivative of 2-phenyl-5-benzoxazoleacetic acid, specifically 4-aminophenylbenzoxazol-2-yl-5-acetic acid. nih.gov This novel compound, 5-[4-(benzoxazol-2-yl-5-acetic acid)phenylazo]-2-hydroxybenzoic acid, is designed for colon-specific drug delivery. nih.gov The key to its targeted action lies in the azo bond, which is susceptible to cleavage by azoreductase enzymes produced by bacteria residing in the cecum. nih.gov Incubation of this azo prodrug with rat cecal contents has demonstrated its successful breakdown by these bacterial enzymes. nih.gov
The design of this azo prodrug is a strategic approach to treat inflammatory bowel diseases like ulcerative colitis. nih.gov By linking the active anti-inflammatory agents (5-ASA and the benzoxazole acetic acid derivative) via an azo bond, the prodrug can pass through the upper gastrointestinal tract intact. nih.gov Upon reaching the colon, the local bacterial azoreductases cleave the bond, releasing both active moieties directly at the site of inflammation. nih.gov This targeted release mechanism is intended to maximize the therapeutic effect while minimizing potential systemic side effects. nih.gov Studies in rat models of trinitrobenzenesulfonic acid (TNB)-induced colitis have shown that this diazo compound is as effective as 5-aminosalicylic acid. nih.gov
Specific Receptor Antagonism (e.g., P2Y14R)
The P2Y14 receptor (P2Y14R) has emerged as a significant target in the field of medicinal chemistry due to its involvement in inflammatory processes. The compound 5-Benzoxazoleacetic acid, 2-phenyl-, and its derivatives have been the focus of mechanistic investigations into their interactions with this specific molecular target. These studies aim to elucidate the structural requirements and binding modes necessary for potent and selective antagonism of the P2Y14R.
Research has led to the development of a novel chemical scaffold based on 2-phenyl-benzoxazole acetamide (B32628), which is closely related to 5-Benzoxazoleacetic acid, 2-phenyl-. nih.gov This line of inquiry has been particularly fruitful in identifying potent antagonists for the P2Y14R, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose. nih.govnih.gov The P2Y14R is implicated in a variety of inflammatory conditions, making its antagonists promising candidates for therapeutic development. nih.govnih.gov
Intensive research, including structure-based virtual screening and molecular dynamics simulations, has been employed to understand how these compounds interact with the P2Y14R. nih.govnih.gov Although a crystal structure for the P2Y14R is not yet available, homology models based on the related P2Y12 receptor structure have provided valuable insights into the antagonist binding site. nih.govnih.gov These computational approaches have guided the structural optimization of the 2-phenyl-benzoxazole scaffold to enhance its antagonistic activity. nih.gov
One of the most potent compounds to emerge from these studies is a 2-phenyl-benzoxazole acetamide derivative, designated as compound 52. nih.gov This compound demonstrated significant antagonistic activity against the P2Y14R, with a very low half-maximal inhibitory concentration (IC50), indicating high potency. nih.gov The binding mechanism of this class of compounds is thought to involve key interactions within the receptor's binding domain, and molecular mechanics/generalized born surface area (MM/GBSA) calculations have been used to further refine the understanding of these interactions. nih.gov
The antagonistic activity of these compounds has been evaluated in various in vitro and in vivo models. For instance, compound 52 was shown to have a stronger inhibitory effect on monosodium urate (MSU)-induced inflammation in vitro than a previously known P2Y14R antagonist, PPTN. nih.gov Furthermore, in animal models of gout, this compound demonstrated a satisfactory inhibitory effect on the inflammatory response. nih.gov These findings underscore the potential of the 2-phenyl-benzoxazole scaffold as a foundation for developing effective anti-inflammatory agents targeting the P2Y14R.
Detailed Research Findings
The following tables summarize the key findings from studies on a representative compound from the 2-phenyl-benzoxazole acetamide series, which is structurally analogous to 5-Benzoxazoleacetic acid, 2-phenyl-.
P2Y14R Antagonistic Activity
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|---|
| Compound 52 (2-phenyl-benzoxazole acetamide derivative) | P2Y14R | 2 | PPTN | 4 |
This table presents the half-maximal inhibitory concentration (IC50) of a key 2-phenyl-benzoxazole acetamide derivative (Compound 52) against the P2Y14 receptor, compared to the known antagonist PPTN. The lower IC50 value for Compound 52 indicates a higher potency. nih.govnih.gov
In Vitro Anti-Inflammatory Activity
| Compound | Assay | Observation |
|---|---|---|
| Compound 52 (2-phenyl-benzoxazole acetamide derivative) | MSU-induced inflammation in THP-1 cells | Stronger inhibitory effect than PPTN |
This table summarizes the in vitro anti-inflammatory effects of the 2-phenyl-benzoxazole acetamide derivative (Compound 52) in a cellular model of gout-related inflammation. nih.gov
Future Research Directions and Emerging Avenues
Exploration of Undiscovered Synthetic Routes and Green Chemistry Principles
The synthesis of benzoxazole (B165842) derivatives is a well-explored area, but the future of synthesizing 5-Benzoxazoleacetic acid, 2-phenyl- lies in the development of novel, efficient, and environmentally benign methodologies. Current research on related structures provides a clear trajectory for future work.
A primary focus will be the adoption of green chemistry principles. Numerous studies have demonstrated eco-friendly methods for synthesizing the core 2-phenylbenzoxazole (B188899) ring system. These often involve the condensation of 2-aminophenols with benzaldehyde (B42025) or benzoic acid derivatives using sustainable catalysts and conditions. rsc.org Future research should aim to adapt these green methods specifically for 5-Benzoxazoleacetic acid, 2-phenyl- . For instance, a key precursor, methyl-3-amino-4-hydroxyphenylacetate, can be coupled with aldehydes to form the desired benzoxazole acetic acid structure. rsc.org
Promising green approaches that could be optimized for this purpose include:
Nanocatalysis: The use of reusable nanocatalysts, such as copper(II) oxide or TiO2-ZrO2, can facilitate the reaction with high efficiency and allow for easy catalyst recovery. rsc.org
Ionic Liquids: Brønsted acidic ionic liquids have been used as recyclable catalysts and solvents for benzoxazole synthesis, often under solvent-free conditions, which significantly reduces hazardous waste. rsc.orgnih.gov
Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis have been shown to dramatically reduce reaction times and energy consumption compared to conventional heating. taylorandfrancis.commdpi.com
Table 1: Green Synthetic Methods for Benzoxazole Core Synthesis
| Catalyst Type | Substrates | Reaction Conditions | Key Advantages |
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol (B121084), Benzaldehyde | Solvent-free, 130 °C | High yield, recyclable catalyst, no volatile organic solvents. nih.gov |
| ZnO Nanoparticles | 2-Aminophenol, Aldehydes | Ethanol, Microwave (5 min) or Ultrasound (5 min) | Rapid reaction, high yield, energy efficient. mdpi.com |
| Lead Tetraacetate | Methyl-3-amino-4-hydroxyphenylacetate, Aldehydes | Ethanol, Room Temperature | Direct route to benzoxazole acetic acid derivatives. rsc.org |
| Samarium Triflate | o-Aminophenols, Aldehydes | Aqueous medium | Mild conditions, reusable catalyst. organic-chemistry.org |
Deeper Mechanistic Elucidation of Biological Activities through Advanced Omics Technologies
While benzoxazole derivatives are known for their broad biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the precise molecular mechanisms often remain partially understood. ontosight.airesearchgate.net The next frontier of research will involve leveraging advanced "omics" technologies to gain a system-wide understanding of how 5-Benzoxazoleacetic acid, 2-phenyl- interacts with biological systems.
Genomics-driven discovery has already proven fruitful in identifying novel benzoxazole alkaloids by mining the genomes of marine microorganisms and heterologously expressing the biosynthetic gene clusters (BGCs). nih.gov This approach not only uncovers new natural product derivatives but also provides direct insight into their biosynthetic pathways. nih.gov
Future mechanistic studies could employ:
Proteomics: Techniques like thermal proteome profiling or chemical proteomics can identify the direct protein targets of 5-Benzoxazoleacetic acid, 2-phenyl- within the cell. This would move beyond inferring targets from pathway analysis to providing direct evidence of molecular binding, helping to explain its therapeutic effects and potential off-target interactions.
Metabolomics: By analyzing the global changes in cellular metabolites after treatment with the compound, researchers can map the metabolic pathways that are perturbed. This is crucial for understanding its effects on cancer cell metabolism or its mechanism of action as an antimicrobial agent.
Transcriptomics (RNA-Seq): This technique can reveal the full scope of gene expression changes induced by the compound, offering a comprehensive view of the cellular response and identifying signaling pathways that are activated or inhibited.
These omics-based approaches will be instrumental in validating biological targets, identifying biomarkers for efficacy, and uncovering novel therapeutic indications for 5-Benzoxazoleacetic acid, 2-phenyl- and its future derivatives.
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity
The benzoxazole scaffold is a privileged structure in medicinal chemistry, amenable to chemical modification for optimizing its pharmacological profile. mdpi.comnih.govbiotech-asia.org Future research will focus on the rational design and synthesis of next-generation derivatives of 5-Benzoxazoleacetic acid, 2-phenyl- with improved potency and, critically, enhanced selectivity for their biological targets.
The process of rational design is often supported by in silico studies, such as molecular docking, which can predict how a modified compound will bind to its target protein. nih.govnih.gov This allows chemists to prioritize the synthesis of molecules with the highest likelihood of success. Research has shown that substitutions at the C-2 and C-5 positions of the benzoxazole ring are particularly important for biological activity. mdpi.com
Future strategies for creating next-generation derivatives include:
Modifying the 2-Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) to the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric interactions with the target's binding pocket. This has been successfully used to develop potent inhibitors of targets like VEGFR-2. nih.gov
Altering the Acetic Acid Side Chain: The carboxylic acid group is a key feature, likely involved in hydrogen bonding or salt bridge formation with biological targets. Future work could explore modifying the length and branching of the alkyl chain or converting the acid to an ester or amide to fine-tune its pharmacokinetic properties and cell permeability.
Substitution on the Benzoxazole Core: Adding functional groups to the benzene (B151609) portion of the benzoxazole ring, such as the chloro and methyl groups found in other bioactive derivatives, can further enhance potency and selectivity. nih.gov
Table 2: Examples of Rationally Designed Benzoxazole Derivatives
| Base Scaffold | Substitution(s) | Intended Target/Activity | Reference |
| Benzoxazole | 5-Chloro, 2-(2-methoxyphenyl) | VEGFR-2 Inhibition, Anticancer | nih.gov |
| Benzoxazole | 5-Methyl, 2-(substituted phenyl) | VEGFR-2 Inhibition, Anticancer | nih.gov |
| Benzoxazole | 5-Chloro/Bromo, 2-(3-methoxy-4-cycloaminoethylphenyl) | Antiproliferative, Antibacterial | mdpi.com |
| Benzoxazole | 2-Substituted with piperazine (B1678402) moieties | Anticancer (CYP1A1 interaction) | nih.gov |
Investigation of Novel Applications in Interdisciplinary Scientific Domains
While the primary focus for benzoxazoles has been in medicinal chemistry, their unique chemical and photophysical properties make them attractive candidates for a range of interdisciplinary applications. taylorandfrancis.com Future research on 5-Benzoxazoleacetic acid, 2-phenyl- should explore these emerging avenues.
Materials Science and Optoelectronics: Benzoxazole derivatives are known for their strong fluorescence, photostability, and good optical properties. taylorandfrancis.com This has led to their use as optical brighteners and in dye lasers. taylorandfrancis.combiotech-asia.org Some derivatives exhibit amplified spontaneous emission (ASE), a key property for laser applications. rsc.org The specific photophysical properties of 5-Benzoxazoleacetic acid, 2-phenyl- could be investigated for its potential in developing novel organic light-emitting diodes (OLEDs), liquid crystals, or functional polymers.
Chemical and Biological Sensing: The benzoxazole scaffold is an excellent platform for creating fluorescent probes. periodikos.com.br Derivatives have been designed to selectively detect metal ions like Fe³⁺, Zn²⁺, and Cu²⁺, or biologically important thiols, often with a clear "turn-on" fluorescent signal or a color change visible to the naked eye. rsc.orgnih.govgoogle.com The carboxylic acid group on 5-Benzoxazoleacetic acid, 2-phenyl- offers a convenient handle for conjugation to other molecules, making it a candidate for development into targeted fluorescent probes for DNA, proteins, or for use in cellular imaging. periodikos.com.br
Agrochemicals: The benzoxazole core is present in compounds with potent herbicidal, fungicidal, and antibacterial activities relevant to agriculture. mdpi.com Future studies could screen 5-Benzoxazoleacetic acid, 2-phenyl- and its derivatives for activity against common plant pathogens and weeds, potentially leading to the development of new, effective agrochemicals. mdpi.com
Corrosion Inhibition: Benzoxazole derivatives, particularly those containing sulfur, have shown promise as effective corrosion inhibitors for steel in acidic environments by forming a protective adsorbed layer on the metal surface. mdpi.com The potential for 5-Benzoxazoleacetic acid, 2-phenyl- to function in this capacity, perhaps by using its carboxylic acid to chelate to metal surfaces, represents another unexplored area of research.
Q & A
Q. How can researchers design stable formulations of 2-phenyl-benzoxazoleacetic acid for in vivo delivery?
- Methodological Answer :
- Salt formation : Convert the carboxylic acid to a sodium or lysine salt for improved aqueous solubility.
- Nanoparticle encapsulation : Use PLGA or liposomes (70–150 nm size) to enhance bioavailability.
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
